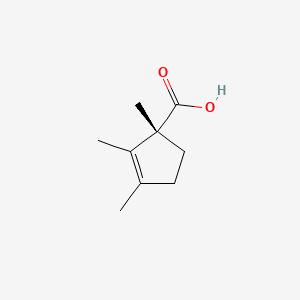
(1R)-1,2,3-trimethylcyclopent-2-ene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1,2,3-trimethylcyclopent-2-ene-1-carboxylic acid is a naturally occurring organic compound belonging to the class of carboxylic acids It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1,2,3-trimethylcyclopent-2-ene-1-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of primary alcohols or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) in acidic, alkaline, or neutral media . Another method includes the hydrolysis of nitriles and amides in the presence of catalysts (H+ or OH-) to produce carboxylic acids . Additionally, the carboxylation of Grignard reagents with carbon dioxide followed by acidification is a widely used technique .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1,2,3-trimethylcyclopent-2-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce more complex carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into primary alcohols or aldehydes.
Substitution: It can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as amines, alcohols, and halides.
Major Products
The major products formed from these reactions include primary alcohols, aldehydes, ketones, and substituted carboxylic acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(1R)-1,2,3-trimethylcyclopent-2-ene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.
Biology: Studies have explored its role in biological processes and its potential as a bioactive molecule.
Medicine: Research is ongoing to investigate its therapeutic potential, including its anti-inflammatory and antimicrobial properties.
Industry: It is utilized in the production of specialty chemicals, pharmaceuticals, and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of (1R)-1,2,3-trimethylcyclopent-2-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Lauric acid: A saturated fatty acid with similar structural features but different chemical properties.
Myristic acid: Another carboxylic acid with a longer carbon chain and distinct biological activities.
Palmitic acid: A common saturated fatty acid with applications in various fields.
Uniqueness
(1R)-1,2,3-trimethylcyclopent-2-ene-1-carboxylic acid is unique due to its specific chemical structure, which imparts distinct reactivity and properties
Propiedades
Número CAS |
10333-98-9 |
|---|---|
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.209 |
Nombre IUPAC |
(1R)-1,2,3-trimethylcyclopent-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c1-6-4-5-9(3,7(6)2)8(10)11/h4-5H2,1-3H3,(H,10,11)/t9-/m1/s1 |
Clave InChI |
YOEPZLBUIXMHKB-SECBINFHSA-N |
SMILES |
CC1=C(C(CC1)(C)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















